

Spectroscopic Characterization of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate: A Technical Guide

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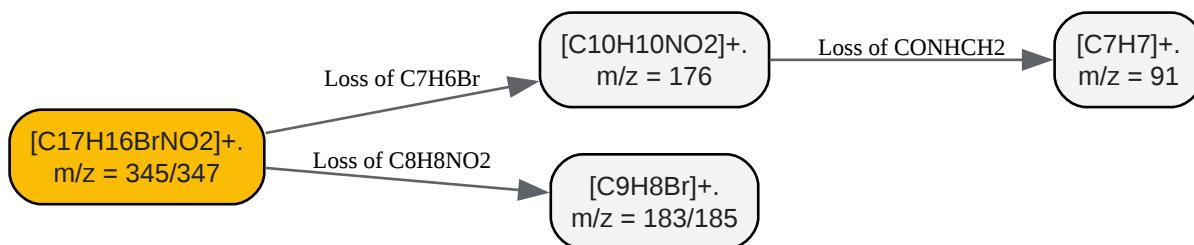
Compound of Interest	
	<i>Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate</i>
Compound Name:	
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This technical guide provides an in-depth analysis of the spectroscopic data for **Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate**, a compound of interest in synthetic chemistry and drug discovery. While direct experimental spectra for this specific molecule are not readily available in public databases, this guide offers a comprehensive characterization based on established spectroscopic principles and data from analogous compounds. This predictive analysis serves as a valuable resource for researchers in identifying and characterizing this molecule.

Molecular Structure and Key Features

Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate ($C_{17}H_{16}BrNO_2$) is a carbamate derivative characterized by a central cyclopropyl ring, a 4-bromophenyl substituent, and a benzyl carbamate protecting group. The unique strained three-membered ring and the electronically distinct aromatic systems impart a specific spectroscopic signature to the molecule.

Understanding these structural features is paramount to interpreting its spectral data.

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